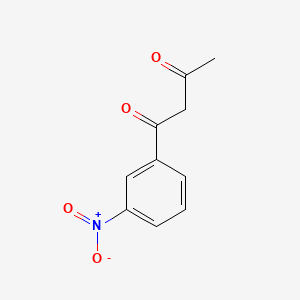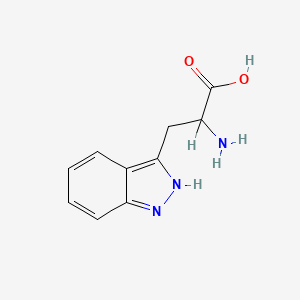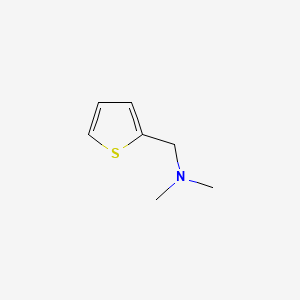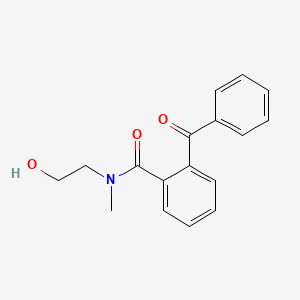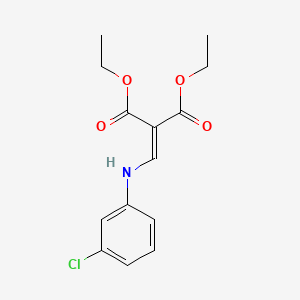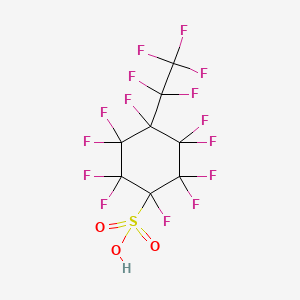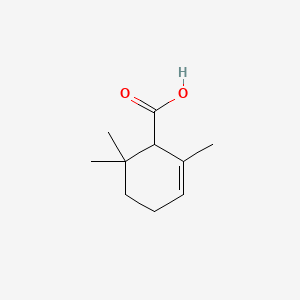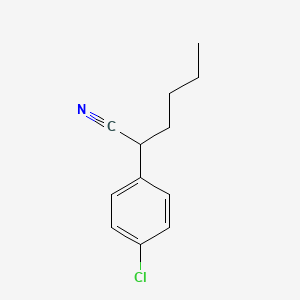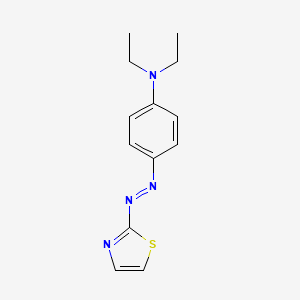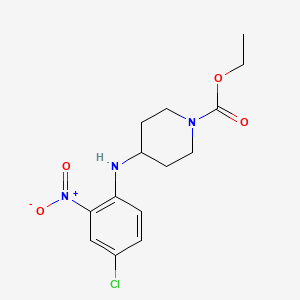![molecular formula C8H8N2O4 B1594646 4-[(5-Methylisoxazol-3-yl)amino]-4-oxobut-2-enoic acid CAS No. 306935-78-4](/img/structure/B1594646.png)
4-[(5-Methylisoxazol-3-yl)amino]-4-oxobut-2-enoic acid
Vue d'ensemble
Description
“4-[(5-Methylisoxazol-3-yl)amino]-4-oxobut-2-enoic acid” is a chemical compound with the CAS Number 306935-78-4 and a linear formula of C8 H8 N2 O4 . Its IUPAC name is (2E)-4-[(5-methyl-3-isoxazolyl)amino]-4-oxo-2-butenoic acid .
Synthesis Analysis
The key intermediate 3-amino-5-methylisoxazole was allowed to react with phthalic anhydride and/or maleic anhydride under different conditions to produce different isoxazole products . Schiff bases obtained via the reaction of 1 with different aldehydes were condensed with thioglycolic acid to afford the corresponding thiazolidin-4-one derivatives .Molecular Structure Analysis
The molecular weight of this compound is 196.16 . The InChI code for this compound is 1S/C8H8N2O4/c1-5-4-6(10-14-5)9-7(11)2-3-8(12)13/h2-4H,1H3,(H,12,13)(H,9,10,11)/b3-2+ .Chemical Reactions Analysis
The chemical properties of 3-amino-5-methylisoxazole in the reactions involving pyruvic acid derivatives are reported . The multicomponent condensation of 3-amino-5-methylisoxazole, aromatic aldehyde, and pyruvic acid was not effective while the treatment of the starting amine with pyruvic acid derivatives led to suitable synthetic procedures for selective synthesis of furanones and pyrrolones .Applications De Recherche Scientifique
Molecular Structure and Interaction
The compound features in research for its planar molecular structure and potential for forming intramolecular hydrogen bonds, which could be significant in designing molecules with specific biological activities. One study highlighted the hydrogen bonding and molecular arrangement of a similar compound, emphasizing its planar structure and potential for forming ribbon-like arrangements in the crystalline state, which might be of interest in material science or molecular engineering (Lo & Ng, 2009).
Chemical Synthesis and Reactivity
Research has explored the reactivity of isoxazole-3-carboxamide and oxazole-4-carboxamide moieties for C-H bond activation, highlighting their utility in synthesizing γ-substituted non-natural amino acids. This demonstrates the compound's role in facilitating selective and efficient arylation and alkylation reactions, potentially leading to the development of novel pharmaceuticals or materials (Pasunooti et al., 2015).
Neuroprotection and Pharmacology
A significant application is in the development of excitatory amino acid (EAA) receptor antagonists, with research indicating the synthesis of novel EAA receptor antagonists based on the isoxazole amino acid framework. These compounds show promise in neuroprotection and as potential treatments for neurodegenerative diseases or conditions related to excitatory neurotransmission dysfunction (Krogsgaard‐Larsen et al., 1991).
Biochemical Research and Drug Development
Another study outlines the synthesis of analogues of GABA, aiming to explore potential inhibitors for the enzyme GABA-transaminase. Such research underscores the compound's relevance in developing novel therapeutic agents targeting GABAergic neurotransmission, a critical pathway in various neurological conditions (Allan et al., 1980).
Food Science and Toxicology
Investigations into methylglyoxal (MG) formation, a highly reactive alpha-oxoaldehyde to which the compound is structurally related, highlight its role in studying MG's effects on food quality, human health, and disease processes. This includes understanding the formation of advanced glycation end-products (AGEs) and their implications for diabetes and neurodegenerative diseases (Nemet et al., 2006).
Propriétés
IUPAC Name |
(E)-4-[(5-methyl-1,2-oxazol-3-yl)amino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-5-4-6(10-14-5)9-7(11)2-3-8(12)13/h2-4H,1H3,(H,12,13)(H,9,10,11)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXUOFGJMIEOBX-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Methylisoxazol-3-yl)amino]-4-oxobut-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



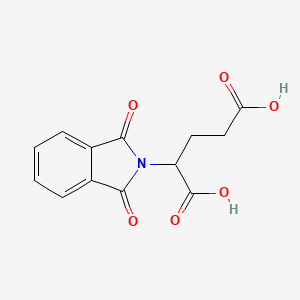
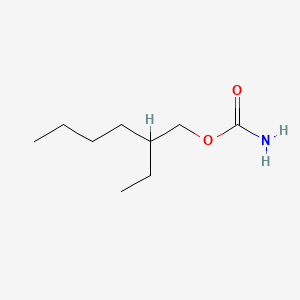
![Trisodium 2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]naphthalene-1,5-disulphonate](/img/structure/B1594569.png)
